2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a complex structure with multiple functional groups, including a benzamide moiety, a ureido group, and a methoxyphenethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
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Formation of the Ureido Intermediate: : The initial step involves the reaction of 4-methoxyphenethylamine with an isocyanate to form the ureido intermediate. This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
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Alkyne Addition: : The ureido intermediate is then reacted with 4-bromo-2-butyn-1-ol in the presence of a base such as potassium carbonate to introduce the alkyne functionality. This step is typically performed under reflux conditions.
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Coupling with Benzamide: : The final step involves the coupling of the alkyne-containing intermediate with 2-hydroxybenzamide. This is often achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the alkyne group, converting it into an alkene or alkane under hydrogenation conditions.
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Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide is used as an intermediate in the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide exerts its effects is largely dependent on its interaction with biological targets. The ureido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenethyl group but lacks the ureido and benzamide functionalities.
2-Hydroxybenzamide: Contains the benzamide moiety but lacks the alkyne and ureido groups.
N-Phenylurea: Contains the ureido group but lacks the methoxyphenethyl and benzamide functionalities.
Uniqueness
2-((4-(3-(4-Methoxyphenethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethylcarbamoylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-17-10-8-16(9-11-17)12-14-24-21(26)23-13-4-5-15-28-19-7-3-2-6-18(19)20(22)25/h2-3,6-11H,12-15H2,1H3,(H2,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJNVTWTXQNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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